N'-[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-3-carbohydrazide
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Overview
Description
N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE is a compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological and pharmaceutical activities, including anticancer, antitumor, and antifungal properties . The compound’s structure features a pyrazolone ring, which is a five-membered ring containing two nitrogen atoms and a ketone group, making it a versatile scaffold for various chemical reactions and biological interactions .
Preparation Methods
The synthesis of N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE typically involves the reaction of 1-phenyl-3-methyl-4-propionylpyrazol-5-one with nicotinic acid hydrazide in ethanol . The reaction is carried out under reflux conditions, and the product is obtained after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s pyrazolone ring can interact with enzymes and receptors, inhibiting their activity and leading to the observed biological effects . For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer properties .
Comparison with Similar Compounds
N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE can be compared with other pyrazolone derivatives, such as:
1-Phenyl-3-methyl-4-propionylpyrazol-5-one: A precursor in the synthesis of the target compound.
4-Acyl pyrazolone derivatives: Known for their biological activities and structural versatility.
Copper complexes of pyrazolone derivatives: Exhibiting strong antibacterial activity and potential as anticancer agents.
The uniqueness of N’-[1-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)ETHYL]NICOTINOHYDRAZIDE lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C18H17N5O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-12(20-21-17(24)14-7-6-10-19-11-14)16-13(2)22-23(18(16)25)15-8-4-3-5-9-15/h3-11,22H,1-2H3,(H,21,24)/b20-12+ |
InChI Key |
KHCGABFDXNVLGG-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=N/NC(=O)C3=CN=CC=C3)/C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NNC(=O)C3=CN=CC=C3)C |
Origin of Product |
United States |
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